Cas no 60110-37-4 (N-Benzyl-2-bromo-2-methylpropanamide)
N-Benzyl-2-bromo-2-methylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyl-2-bromo-2-methylpropanamide
- N-benzyl-2-bromo-2-methylpropamide
- 2-bromo-2-methyl-N-(phenylmethyl)propanamide
- 2-bromo-2-methyl-N-benzyl-propanamide
- N-benzyl-2-bromo-2-methyl-propanamide
- N-benzyl-2-bromo-2-methylpropionamide
- DS-1258
- DTXSID70208859
- GBWYPSSDQOXOFH-UHFFFAOYSA-N
- MFCD02751708
- DB-371354
- CCRIS 1824
- D97592
- CS-0187576
- SCHEMBL432436
- 60110-37-4
- GSG477ND6C
- STK293592
- Propanamide, 2-bromo-2-methyl-N-(phenylmethyl)-
- AKOS005428285
- A869047
-
- MDL: MFCD02751708
- Inchi: 1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
- InChI Key: GBWYPSSDQOXOFH-UHFFFAOYSA-N
- SMILES: BrC(C)(C)C(NCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 255.02600
- Monoisotopic Mass: 255.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.341
- Boiling Point: 383.3°C at 760 mmHg
- Flash Point: 185.6°C
- Refractive Index: 1.552
- PSA: 29.10000
- LogP: 2.86720
N-Benzyl-2-bromo-2-methylpropanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Benzyl-2-bromo-2-methylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GY899-50mg |
N-Benzyl-2-bromo-2-methylpropanamide |
60110-37-4 | 95+% | 50mg |
102.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GY899-1g |
N-Benzyl-2-bromo-2-methylpropanamide |
60110-37-4 | 95+% | 1g |
809.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GY899-200mg |
N-Benzyl-2-bromo-2-methylpropanamide |
60110-37-4 | 95+% | 200mg |
231.0CNY | 2021-08-05 | |
| TRC | B233405-25mg |
N-Benzyl-2-bromo-2-methylpropanamide |
60110-37-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B233405-50mg |
N-Benzyl-2-bromo-2-methylpropanamide |
60110-37-4 | 50mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B233405-100mg |
N-Benzyl-2-bromo-2-methylpropanamide |
60110-37-4 | 100mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B233405-250mg |
N-Benzyl-2-bromo-2-methylpropanamide |
60110-37-4 | 250mg |
$ 259.00 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64300-5g |
N-Benzyl-2-bromo-2-methylpropanamide |
60110-37-4 | 5g |
¥2696.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64300-1g |
N-Benzyl-2-bromo-2-methylpropanamide |
60110-37-4 | 1g |
¥646.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64300-250mg |
N-Benzyl-2-bromo-2-methylpropanamide |
60110-37-4 | 250mg |
¥256.0 | 2021-09-08 |
N-Benzyl-2-bromo-2-methylpropanamide Suppliers
N-Benzyl-2-bromo-2-methylpropanamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on N-Benzyl-2-bromo-2-methylpropanamide
Professional Introduction to N-Benzyl-2-bromo-2-methylpropanamide (CAS No: 60110-37-4)
N-Benzyl-2-bromo-2-methylpropanamide, with the chemical formula C9H13BrN, is a significant compound in the field of pharmaceutical and chemical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a bromine substituent and an amide group provides a versatile platform for further functionalization, enabling its application in multiple synthetic pathways.
The CAS No: 60110-37-4 of N-Benzyl-2-bromo-2-methylpropanamide is a critical identifier for researchers and chemists working in the pharmaceutical industry. This numerical code ensures precise identification and differentiation from other compounds with similar structures. The compound's molecular structure, featuring a bromo atom at the second carbon position and an amide linkage, contributes to its reactivity and utility in organic synthesis.
In recent years, N-Benzyl-2-bromo-2-methylpropanamide has garnered attention due to its role in the development of novel therapeutic agents. Its structural features make it an excellent candidate for further derivatization, allowing chemists to explore new pharmacophores and drug candidates. The bromo substituent, in particular, is highly reactive and can be easily modified through various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of aryl or heteroaryl groups.
One of the most compelling applications of N-Benzyl-2-bromo-2-methylpropanamide is in the synthesis of bioactive molecules targeting neurological disorders. Researchers have leveraged its structural framework to develop potential inhibitors of enzymes involved in neurodegenerative diseases. The amide group serves as a key pharmacophore, enabling interactions with biological targets that are crucial for therapeutic intervention. For instance, derivatives of this compound have shown promise in modulating the activity of acetylcholinesterase, a key enzyme in Alzheimer's disease management.
The pharmaceutical industry has also explored N-Benzyl-2-bromo-2-methylpropanamide as a precursor in the synthesis of antimicrobial agents. The combination of a bromo atom and an amide moiety allows for the introduction of additional functional groups that can enhance binding affinity to bacterial enzymes. Recent studies have demonstrated that certain derivatives exhibit potent activity against Gram-negative bacteria, making them attractive candidates for further development into novel antibiotics.
Another area where N-Benzyl-2-bromo-2-methylpropanamide has shown promise is in the field of cancer research. Its structural versatility enables the design of molecules that can selectively target cancer cells by inhibiting key signaling pathways. For example, researchers have synthesized analogs of this compound that exhibit inhibitory effects on kinases involved in tumor growth and progression. The bromo substituent plays a crucial role in these interactions, providing a scaffold for further optimization to enhance drug efficacy and selectivity.
The synthetic methodologies employed in the preparation of N-Benzyl-2-bromo-2-methylpropanamide are also worth mentioning. The compound can be synthesized through multiple routes, each offering distinct advantages depending on the desired purity and yield. One common approach involves the bromination of 2-methylbutanamide followed by benzyl esterification. This method is favored for its simplicity and scalability, making it suitable for industrial applications.
In conclusion, N-Benzyl-2-bromo-2-methylpropanamide (CAS No: 60110-37-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of both a bromo atom and an amide group, make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. The ongoing research in this field continues to uncover new applications and derivatives of this compound, underscoring its importance in modern medicinal chemistry.
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